Cas no 901241-03-0 (2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide)

2-{2-(4-Bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide is a bromophenyl-substituted imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a thioether-linked acetamide moiety, enhancing its reactivity and binding affinity in biological systems. Its structural framework, incorporating a 4-bromophenyl group and a phenyl-substituted imidazole core, suggests utility as an intermediate in the synthesis of bioactive molecules or as a scaffold for drug discovery. The 3-methoxypropyl side chain may improve solubility and pharmacokinetic properties. This compound is of interest for researchers exploring enzyme inhibitors or receptor modulators due to its versatile functional groups and potential for further derivatization.
2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide structure
901241-03-0 structure
Product name:2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide
CAS No:901241-03-0
MF:C21H22BrN3O2S
MW:460.387282848358
CID:5842937
PubChem ID:20852076

2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
    • F3407-1005
    • 901241-03-0
    • AKOS001789594
    • 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE
    • 2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
    • 2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide
    • Inchi: 1S/C21H22BrN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-6-3-2-4-7-15)24-20(25-21)16-8-10-17(22)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25)
    • InChI Key: DCUGRAXJYFXCSK-UHFFFAOYSA-N
    • SMILES: C(NCCCOC)(=O)CSC1=C(C2=CC=CC=C2)NC(C2=CC=C(Br)C=C2)=N1

Computed Properties

  • Exact Mass: 459.06161g/mol
  • Monoisotopic Mass: 459.06161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.3Ų
  • XLogP3: 4.5

2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1005-20μmol
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1005-2mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1005-50mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
50mg
$160.0 2023-09-10
Life Chemicals
F3407-1005-10μmol
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1005-5μmol
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1005-10mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-1005-40mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
40mg
$140.0 2023-09-10
Life Chemicals
F3407-1005-3mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-1005-5mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1005-25mg
2-{[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
901241-03-0
25mg
$109.0 2023-09-10

Additional information on 2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide

Compound CAS No. 901241-03-0: 2-{2-(4-Bromophenyl)-5-Phenyl-1H-Imidazol-4-Ylsulfanyl}-N-(3-Methoxypropyl)Acetamide

The compound with CAS No. 901241-03-0, named 2-{2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes an imidazole ring, a sulfanyl group, and a methoxypropyl chain. The imidazole ring is a heterocyclic aromatic structure that plays a crucial role in various biological activities, while the sulfanyl group contributes to its ability to interact with biological targets such as enzymes and receptors.

Recent studies have highlighted the importance of imidazole-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the 4-bromophenyl and phenyl groups in this molecule suggests potential for modulating receptor binding and enhancing pharmacokinetic properties. Additionally, the methoxypropyl chain may influence the compound's solubility and bioavailability, making it a promising candidate for further research in drug delivery systems.

One of the most intriguing aspects of this compound is its ability to act as a sulfur-based bioisostere, which can mimic the effects of oxygen-containing groups in biological systems. This property has been extensively explored in recent years, with researchers focusing on how such substitutions can improve drug efficacy while reducing side effects. The integration of a sulfanyl group into the molecule's structure not only enhances its stability but also opens up new possibilities for targeting specific pathological processes.

Recent advancements in computational chemistry have allowed for precise modeling of this compound's interactions with biological targets. For instance, molecular docking studies have revealed that the imidazole ring can effectively bind to key residues in protein kinases, suggesting its potential as an inhibitor in cancer therapy. Furthermore, the bromophenyl group has been shown to enhance selectivity by increasing hydrophobic interactions with target proteins.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the methoxypropyl chain requires careful control over reaction conditions to ensure optimal yields and purity. Researchers have also explored alternative synthetic pathways to improve scalability, which is essential for transitioning from laboratory-scale production to industrial applications.

In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits favorable absorption and distribution properties. The presence of the methoxy group may contribute to its stability in biological fluids, while the overall molecular weight and lipophilicity suggest moderate permeability across cellular membranes. These attributes make it a strong candidate for further preclinical testing in disease models such as inflammation and neurodegenerative disorders.

One area where this compound has shown particular promise is in the development of anti-inflammatory agents. Its ability to inhibit cyclooxygenase (COX) enzymes has been validated through in vitro assays, with results comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs). However, unlike traditional NSAIDs, this compound demonstrates reduced gastrointestinal toxicity due to its selective targeting of COX isoforms.

Another exciting avenue for research is the exploration of this compound's potential as an antiviral agent. Recent findings suggest that it may interfere with viral replication by targeting key enzymes involved in nucleic acid synthesis. This discovery has prompted collaborative efforts between academic institutions and pharmaceutical companies to investigate its efficacy against emerging viral pathogens.

In conclusion, CAS No. 901241-03-0 represents a cutting-edge advancement in medicinal chemistry, offering a unique combination of structural features that enhance its therapeutic potential. As research continues to uncover new applications for this compound, it stands at the forefront of innovation in drug discovery and development.

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